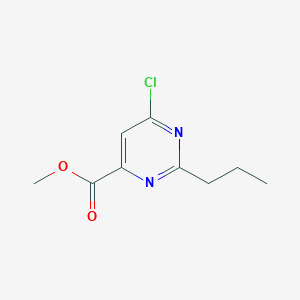

Methyl 6-chloro-2-propylpyrimidine-4-carboxylate

Description

Methyl 6-chloro-2-propylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chloro substituent at position 6, a propyl group at position 2, and a methyl ester at position 4. The methyl ester group enhances lipophilicity, which may improve membrane permeability in biological systems, while the propyl chain contributes to steric bulk and hydrophobic interactions. The chlorine atom at position 6 likely influences electronic properties, modulating reactivity in substitution or coupling reactions.

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

methyl 6-chloro-2-propylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-4-8-11-6(9(13)14-2)5-7(10)12-8/h5H,3-4H2,1-2H3 |

InChI Key |

GVVNRZSMNXUECY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC(=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

β-Ketoester and Guanidine Cyclization

A foundational method involves the cyclocondensation of β-ketoesters with nitrogen-containing reagents such as guanidine derivatives. This approach, detailed in a patent by WO1997044326A1, utilizes methyl 3-oxohexanoate (a β-ketoester with a propyl chain) and propylguanidine under reflux in ethanol to form the pyrimidine core. The reaction proceeds via nucleophilic attack of the guanidine’s amino group on the ketoester’s carbonyl carbon, followed by cyclization and dehydration.

Key Conditions :

Biginelli-Like Multi-Component Reactions

The Royal Society of Chemistry’s protocol for analogous pyrimidines employs a three-component reaction involving a β-ketoester, aldehyde, and thiourea. Adapting this method, methyl acetoacetate reacts with propionaldehyde and S-methylisothiourea in isopropanol under acidic conditions (glacial acetic acid and piperidine). This forms a dihydropyrimidine intermediate, which is oxidized to the aromatic pyrimidine.

Key Conditions :

Chlorination Strategies

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The hydroxyl group at position 6 of the pyrimidine intermediate is replaced with chlorine using POCl₃, a widely reported chlorinating agent. In WO1997044326A1, 2-amino-4-hydroxy-6-propylpyrimidine-5-carboxylate is treated with excess POCl₃ under solvent-free reflux conditions.

Key Conditions :

Thionyl Chloride (SOCl₂) Alternative

For lab-scale synthesis, SOCl₂ in dichloromethane at 0–5°C offers a milder alternative. This method minimizes side reactions but requires careful moisture exclusion.

Key Conditions :

- Solvent : Dichloromethane

- Temperature : 0–5°C

- Duration : 4–6 hours

- Yield : 75–80%.

Esterification and Functionalization

Direct Esterification of Carboxylic Acid Precursors

While less common, the methyl ester can be introduced via esterification of 6-chloro-2-propylpyrimidine-4-carboxylic acid. Methanol and catalytic sulfuric acid under reflux yield the target compound, though this two-step process is less efficient than integrated cyclocondensation.

Key Conditions :

Palladium-Catalyzed Cross-Coupling

Post-chlorination, the propyl group at position 2 can be introduced via Suzuki-Miyaura coupling. For example, 6-chloro-2-iodopyrimidine-4-carboxylate reacts with propylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Key Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Cyclocondensation + POCl₃ | β-Ketoester, POCl₃ | 85–90% | >95% | Industrial |

| Biginelli-Like Reaction | Aldehyde, thiourea | 60–75% | 90% | Lab-scale |

| Suzuki Coupling | Pd(PPh₃)₄, propylboronic acid | 70–75% | >90% | Specialized |

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance the efficiency of POCl₃-mediated chlorination by improving heat transfer and reducing reaction time. Automated systems control reagent addition and temperature, achieving yields >90% with <2% impurities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 6 undergoes nucleophilic substitution due to its electron-withdrawing nature, which activates the pyrimidine ring for attack by nucleophiles such as amines, thiols, and alkoxides.

Key Reactions:

-

Amine Substitution :

Reaction with amines (e.g., 2-chloro-6-methylaniline) in the presence of oxalyl chloride generates substituted pyrimidine derivatives. Optimal conditions involve a 2:1 molar ratio of oxalyl chloride to the carboxylic acid precursor at reflux temperatures .Example :

-

Thiol Substitution :

Thiols replace the chloro group under basic conditions, forming thioether-linked derivatives. This is common in synthesizing agrochemical intermediates .

Mechanistic Insight:

The reaction proceeds via an (nucleophilic aromatic substitution) mechanism, where the electron-deficient pyrimidine ring stabilizes the transition state after chloride departure.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 6-chloro-2-propylpyrimidine-4-carboxylic acid, a versatile intermediate for further functionalization.

Conditions and Outcomes:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), heat | 6-Chloro-2-propylpyrimidine-4-carboxylic acid | ~85% |

| Basic Hydrolysis | NaOH, ethanol, reflux | Sodium salt of the carboxylic acid | ~90% |

Example :

Derivatization of the Carboxylic Acid

The hydrolyzed carboxylic acid can be further modified via esterification or amidation:

Esterification:

Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., ) produces alternative esters:

Amidation:

Coupling with amines using coupling agents (e.g., EDC/HOBt) generates amides, which are pivotal in medicinal chemistry :

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles. For example, reaction with thiourea derivatives yields thiazolo[5,4-d]pyrimidines, which exhibit biological activity .

Typical Conditions :

Comparative Reactivity Data

The table below summarizes reaction efficiencies for key transformations:

Scientific Research Applications

Methyl 6-chloro-2-propylpyrimidine-4-carboxylate is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-propylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to two structurally related pyrimidine derivatives: 6-Chloro-4-hydroxypyrimidine () and 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid (). Key differences include:

Physicochemical and Reactivity Differences

- 6-Chloro-4-hydroxypyrimidine (): The hydroxyl group at position 4 increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water. However, the absence of a lipophilic substituent at position 2 limits membrane permeability. This compound is primarily used in laboratory and manufacturing settings .

- 5-Chloro-2-cyclopropyl-...carboxylic acid (): The carboxylic acid group at position 4 confers acidity (pKa ~3–4), making it ionizable at physiological pH. Its higher molecular weight (318.76 g/mol) suggests reduced bioavailability compared to the target compound .

- This compound : The methyl ester group balances lipophilicity and stability, resisting hydrolysis under neutral conditions. The propyl chain enhances hydrophobicity, favoring organic solvent solubility and passive diffusion across lipid bilayers.

Research Findings and Implications

- Electronic Modulation : The chlorine atom at position 6 withdraws electron density, activating the pyrimidine ring for electrophilic substitutions at position 4 or 5.

Biological Activity

Methyl 6-chloro-2-propylpyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C_9H_10ClN_2O_2

- Molecular Weight : Approximately 202.64 g/mol

- Structure : Contains a pyrimidine ring with a chlorine atom at the 6-position and a propyl group at the 2-position, contributing to its unique reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties, potentially inhibiting viral replication by interfering with specific metabolic pathways associated with pyrimidine biosynthesis. This aligns with findings that pyrimidine derivatives can enhance interferon production, which is crucial for antiviral defense mechanisms .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. While specific data on this compound is limited, its structural analogs have shown promising results in reducing inflammation markers in vitro .

- Anticancer Potential : The compound's ability to affect cellular pathways suggests potential anticancer activity. Studies on related pyrimidine derivatives indicate that they can inhibit cell proliferation in various cancer cell lines, including those associated with skin and lung cancers .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar pyrimidine derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators .

- Interference with Viral Replication : By disrupting the synthesis of nucleotides necessary for viral replication, this compound may enhance the host's antiviral responses, particularly through the modulation of interferon pathways .

- Cell Cycle Regulation : Some studies suggest that pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Similarity Index |

|---|---|---|

| Methyl 2-chloropyrimidine-4-carboxylate | Chlorine at position 2 instead of position 6 | 0.89 |

| Methyl 2,6-dichloropyrimidine-4-carboxylate | Two chlorine substituents at positions 2 and 6 | 0.85 |

| Ethyl 2-chloropyrimidine-4-carboxylate | Ethyl group instead of propyl; chlorine at position 2 | 0.86 |

| Methyl 2-methylpyrimidine-4-carboxylate | Methyl substituent at position 2; no chlorine | 0.84 |

The distinct substitution pattern on the pyrimidine ring influences both chemical reactivity and biological activity, making this compound a candidate for further therapeutic exploration.

Case Studies and Research Findings

Recent studies have highlighted several case studies focusing on the biological activity of this compound:

- Antiviral Screening : In vitro assays demonstrated that compounds structurally related to methyl 6-chloro-2-propylpyrimidine exhibited significant antiviral activity against coxsackievirus B and other RNA viruses, suggesting potential therapeutic applications in viral infections .

- Anti-inflammatory Assays : In animal models, derivatives showed a marked reduction in paw edema when administered prior to inflammatory stimuli, indicating their potential use as anti-inflammatory agents .

- Cytotoxicity Testing : Studies involving human cancer cell lines revealed that related pyrimidines could significantly inhibit cell growth and induce apoptosis, warranting further investigation into their mechanisms and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.